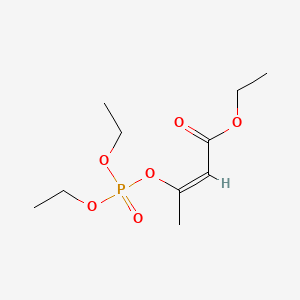
Diethyl phosphate 3-hydroxycrotonic acid, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AI 3-22015 is an insecticide.
Wissenschaftliche Forschungsanwendungen
Polymer Modification and Flame Retardancy
Research by Tretsiakova-McNally and Joseph (2015) explored the synthesis of several unsaturated compounds containing phosphorus or phosphorus and nitrogen groups, including diethyl 2-(acryloyloxy)ethyl phosphate (DEAEP). These compounds were copolymerized with acrylonitrile, methyl methacrylate, and styrene to modify the flame retardance of polymers. Pyrolysis combustion flow calorimetry (PCFC) revealed the efficacy of these compounds in enhancing flame retardancy in non-halogenated polymers (Tretsiakova-McNally & Joseph, 2015).
MRI Contrast Agent Research
Huang and Morrow (2009) investigated a PARACEST MRI contrast agent, Eu(S-THP)(3+), sensitive to phosphate esters like diethyl phosphate. Their study showed that the alcohol proton environment in the complex was significantly affected by interactions with phosphate esters, demonstrating the potential of this complex as a responsive MRI contrast agent (Huang & Morrow, 2009).
Polymer Functionalization
Marquardt, Keul, and Möller (2015) presented a method for introducing diethyl phosphate groups into polyglycidol, a functionalization technique useful in preparing polymeric materials. They achieved controlled functionalization by varying the ratio of phosphorus reagent to hydroxyl groups on the polyether backbone (Marquardt, Keul, & Möller, 2015).
Phosphate Ester Hydrolysis Studies
Taylor and Kluger (1993) studied the hydrolysis of methylacetoin ethyl phosphate, a model for an enzyme reaction intermediate in biotin carboxylation. Their findings provided insights into the mechanisms of phosphate ester hydrolysis, essential for understanding biological processes (Taylor & Kluger, 1993).
Eigenschaften
CAS-Nummer |
5675-57-0 |
|---|---|
Produktname |
Diethyl phosphate 3-hydroxycrotonic acid, ethyl ester |
Molekularformel |
C10H19O6P |
Molekulargewicht |
266.23 g/mol |
IUPAC-Name |
ethyl (Z)-3-diethoxyphosphoryloxybut-2-enoate |
InChI |
InChI=1S/C10H19O6P/c1-5-13-10(11)8-9(4)16-17(12,14-6-2)15-7-3/h8H,5-7H2,1-4H3/b9-8- |
InChI-Schlüssel |
JHCCEPMFFLZBLL-CMDGGOBGSA-N |
Isomerische SMILES |
CCOC(=O)/C=C(/C)\OP(=O)(OCC)OCC |
SMILES |
CCOC(=O)C=C(C)OP(=O)(OCC)OCC |
Kanonische SMILES |
CCOC(=O)C=C(C)OP(=O)(OCC)OCC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AI 3-22015; AI-3-22015; AI3-22015 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





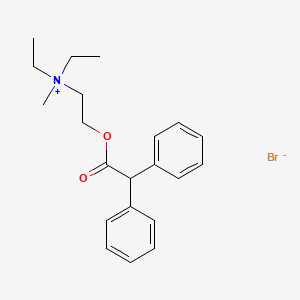
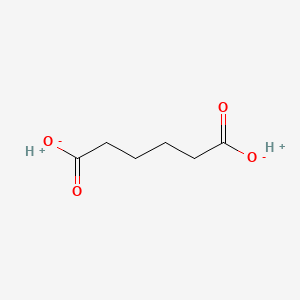
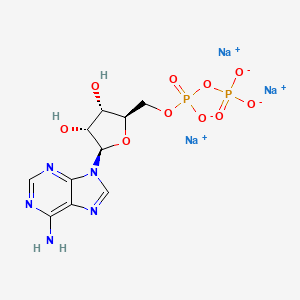


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B1664390.png)
![2-{[3,5-Bis(trifluoromethyl) phenyl]carbamoyl}-4-chlorophenyl dihydrogen phosphate](/img/structure/B1664391.png)


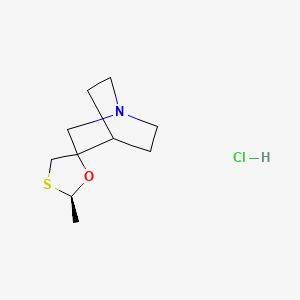
![3-(1-benzofuran-2-carbonyl)-1-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-hydroxy-2-thiophen-2-yl-2H-pyrrol-5-one](/img/structure/B1664398.png)
